4-(Azocane-1-carbonyl)piperidin-2-one 4-(Azocane-1-carbonyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13092457
InChI: InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16)
SMILES: C1CCCN(CCC1)C(=O)C2CCNC(=O)C2
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol

4-(Azocane-1-carbonyl)piperidin-2-one

CAS No.:

Cat. No.: VC13092457

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

4-(Azocane-1-carbonyl)piperidin-2-one -

Specification

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
IUPAC Name 4-(azocane-1-carbonyl)piperidin-2-one
Standard InChI InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16)
Standard InChI Key JASRHYIFAGLZAV-UHFFFAOYSA-N
SMILES C1CCCN(CCC1)C(=O)C2CCNC(=O)C2
Canonical SMILES C1CCCN(CCC1)C(=O)C2CCNC(=O)C2

Introduction

Structural Characteristics and Molecular Properties

The compound’s core structure comprises two heterocyclic rings:

  • Azocane (1-azacyclooctane): An eight-membered saturated ring containing one nitrogen atom. Azocane derivatives are known for their conformational flexibility, which enables diverse interactions in biological systems .

  • Piperidin-2-one: A six-membered lactam ring with a ketone group at the 2-position, imparting polarity and hydrogen-bonding capability .

The carbonyl bridge between these rings introduces rigidity while maintaining electronic communication between the nitrogen atoms. Theoretical calculations suggest that the planar carbonyl group facilitates π-stacking interactions, potentially enhancing binding affinity in protein-ligand complexes .

Comparative Analysis of Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound NameStructural FeaturesKey Differences
1-[(1-Acetyl-4-piperidinyl)carbonyl]azocaneAcetylated piperidine fused to azocaneEnhanced lipophilicity due to acetyl group
(2s,3s,5s)-2-[4-(4-cyano-2-methylphenyl)piperazine-1-carbonyl]-N-hydroxy-5-(2-morpholin-4-yl-2-oxoethyl)piperidine-3-carboxamidePiperazine and morpholine substituentsIncreased hydrogen-bonding capacity
N-Sulfonylazetidin-2-iminesFour-membered azetidine ring with sulfonyl groupHigher ring strain and reactivity

Data adapted from synthetic methodologies and patent disclosures .

Synthetic Methodologies

Azocane Ring Formation

The azocane moiety is typically synthesized via intramolecular reductive amination of N-Boc-protected aminoketones. Zhang et al. demonstrated this approach using rhodium-catalyzed asymmetric hydrogenation to achieve enantioselective azocane synthesis in high yields (78–92%) . Key steps include:

  • Protection of the amine group with tert-butoxycarbonyl (Boc).

  • Cyclization under reducing conditions to form the eight-membered ring.

Piperidin-2-one Functionalization

Challenges in Synthesis and Optimization

Conformational Dynamics

The azocane ring’s flexibility complicates crystallization and spectroscopic analysis. Nuclear Overhauser effect (NOE) experiments on similar compounds reveal rapid chair-boat interconversion at room temperature, necessitating low-temperature NMR studies for structural elucidation .

Solubility Limitations

The compound’s logP value (predicted at 2.8) indicates moderate lipophilicity, which may limit aqueous solubility. Patent literature suggests that PEGylation or prodrug strategies (e.g., phosphate ester formation) can enhance bioavailability .

Future Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to 4-(azocane-1-carbonyl)piperidin-2-one remains a priority. Seidel’s ligand-controlled palladium catalysis could enable diastereodivergent synthesis, accessing both (R,R) and (S,S) configurations .

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA nanoparticles) may improve tissue-specific delivery, particularly for oncology applications where MMP overexpression is common .

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